Essramycin -

Essramycin

Catalog Number: EVT-1595667
CAS Number:
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Essramycin is a member of triazolopyrimidines. It has a role as a metabolite.
Overview

Essramycin is a triazolopyrimidine antibiotic that was first isolated from the natural source Streptomyces griseus. It is notable for its antibacterial properties, particularly against various strains of bacteria. The compound is characterized by its unique molecular structure and mechanism of action, which contribute to its efficacy as an antibiotic.

Source

Essramycin was discovered in a screening program aimed at identifying new antibiotics from microbial sources. The producing organism, Streptomyces griseus, is known for its ability to synthesize a variety of bioactive compounds, including antibiotics and antifungal agents.

Classification

Chemically, Essramycin belongs to the class of triazolopyrimidines, which are heterocyclic compounds containing both triazole and pyrimidine rings. This class is recognized for its diverse biological activities, including antimicrobial and antitumor properties.

Synthesis Analysis

Methods

The synthesis of Essramycin can be accomplished through a two-step reaction scheme involving 3-amino-1,2,4-triazole as an intermediate. This method avoids the use of protecting groups, simplifying the synthesis process.

  1. Step 1: The reaction begins with the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones to form an intermediate.
  2. Step 2: This intermediate undergoes cyclization to yield Essramycin.

Technical Details

The synthesis has been optimized for efficiency and yield, with reported yields reaching up to 92%. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure.

Molecular Structure Analysis

Structure

Essramycin's molecular structure features a triazole ring fused with a pyrimidine ring. The specific arrangement of atoms contributes to its biological activity.

  • Molecular Formula: C₇H₈N₄O
  • Molecular Weight: 168.17 g/mol

Data

Structural elucidation has been supported by various spectroscopic methods:

  • NMR Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and composition.
Chemical Reactions Analysis

Reactions

Essramycin participates in several chemical reactions typical of triazolopyrimidine derivatives. These include:

  • Nucleophilic Substitution: The presence of nitrogen atoms in the triazole ring allows for nucleophilic attacks.
  • Cyclization Reactions: These are crucial for forming the triazole-pyrimidine linkage.

Technical Details

The reactions are generally conducted under mild conditions, which helps preserve the integrity of sensitive functional groups present in the molecule.

Mechanism of Action

Process

Essramycin exerts its antibacterial effect primarily by inhibiting bacterial protein synthesis. It binds to specific sites on bacterial ribosomes, disrupting the translation process.

Data

The minimum inhibitory concentration (MIC) values for Essramycin against various bacterial strains range from 2 to 8 micrograms per milliliter (µg/ml), indicating potent antibacterial activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of triazole-containing compounds, particularly in nucleophilic substitution reactions.
Applications

Scientific Uses

Essramycin has been investigated for various applications beyond its antibacterial properties:

  • Antifungal Activity: Research indicates potential efficacy against fungal pathogens.
  • Antitumor Activity: Preliminary studies suggest that Essramycin may have anticancer properties due to its ability to inhibit cell proliferation.
  • Pharmaceutical Development: Ongoing research aims to explore derivatives of Essramycin that could enhance its therapeutic profile or broaden its spectrum of activity against resistant bacterial strains.
Introduction to Essramycin in Natural Product Research

Historical Context of Marine-Derived Alkaloids in Drug Discovery

Marine ecosystems have emerged as unparalleled reservoirs of structurally novel bioactive compounds, with marine alkaloids representing a particularly promising class for drug discovery. The investigation of marine-derived alkaloids began gaining significant momentum in the mid-20th century, highlighted by Bergmann's isolation of spongothymidine and spongouridine from the Caribbean sponge Tethya crypta (later renamed Cryptotethya crypta) in the early 1950s [9]. These discoveries marked a watershed moment, revealing that marine organisms could produce nucleosides with unprecedented arabinose sugar moieties instead of the ribose or deoxyribose found in terrestrial counterparts. These marine-derived nucleosides served as the direct chemical inspiration for the development of synthetic analogs like cytarabine (ara-C) and vidarabine (ara-A), which became clinically approved anticancer and antiviral agents, respectively [9].

The exploration intensified with the realization that marine biodiversity surpasses terrestrial diversity at the phylum level, with approximately 34-35 animal phyla present in marine environments and 8 exclusively aquatic [6]. This biological richness translates into extraordinary chemical diversity, particularly among alkaloids—nitrogen-containing secondary metabolites that frequently exhibit potent biological activities. Marine-derived alkaloids often feature complex heterocyclic frameworks, halogenation patterns, and unique stereochemical arrangements rarely encountered in terrestrial natural products [4]. By the early 21st century, this chemical novelty had yielded several clinically approved drugs, including ziconotide (a cone snail toxin derivative for severe pain, approved in 2004) and trabectedin (a sea squirt-derived anticancer agent, approved in 2007) [6]. The success of these marine-derived agents validated the oceans as a viable source for pharmaceutical lead compounds with novel mechanisms of action.

Table 1: Milestones in Marine Alkaloid Drug Discovery

YearCompoundSource OrganismSignificance
1950sSpongothymidine/SpongouridineCryptotethya crypta (sponge)First marine nucleosides; inspired synthetic anticancer/antiviral drugs
2004ZiconotideConus magus (cone snail)First marine-derived analgesic targeting N-type calcium channels
2007TrabectedinEcteinascidia turbinata (tunicate)DNA minor groove binder approved for soft tissue sarcoma
2008EssramycinMarine Streptomyces sp. Merv8102First triazolopyrimidine antibiotic isolated from nature

Essramycin as a Paradigm for Triazolopyrimidine Bioactivity Exploration

The 2008 discovery of essramycin marked another significant milestone in marine natural product research. Isolated from the culture broth of marine Streptomyces sp. strain Merv8102 collected from the Egyptian Mediterranean coast, essramycin represented the first triazolopyrimidine alkaloid ever reported from a natural source [2] [3] [7]. This discovery was paradigm-shifting because triazolopyrimidines were previously considered exclusively synthetic compounds, extensively studied for their therapeutic potential in cardiovascular diseases, hypertension, atherosclerosis, and as smooth muscle cell growth inhibitors [3] [7]. The natural occurrence of this heterocyclic scaffold immediately positioned essramycin as a crucial template for exploring novel bioactivities beyond those of synthetic analogs.

Initial biological characterization reported promising broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 2-8 μg/mL against both Gram-positive (Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) [2] [3] [10]. Intriguingly, follow-up synthetic studies revealed a significant controversy that underscores the challenges in natural product research. When synthetic chemists prepared essramycin (compound 1) and its three possible isomers (compounds 2-4) and evaluated them against the ESKAPE panel of clinically relevant pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, and Enterobacter species), none exhibited detectable antibacterial activity [5]. This stark contrast with the original report suggested that the initially observed bioactivity might have stemmed from trace contaminants in the natural isolate rather than essramycin itself. Despite this controversy, essramycin retained significant scientific value as a structural template for bioactivity optimization against other biological targets, particularly plant pathogens, catalyzing extensive research into its derivatives [1].

Properties

Product Name

Essramycin

IUPAC Name

5-methyl-2-phenacyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C14H12N4O2/c1-9-7-13(20)18-14(15-9)16-12(17-18)8-11(19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17)

InChI Key

OFYCCAJFLXMBKD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3

Synonyms

essramycin

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.